N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound contains a benzo[d][1,3]dioxole ring, a trifluoroethoxy group, and an azetidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the introduction of the trifluoroethoxy group, and the construction of the azetidine ring. Common reagents used in these reactions include trifluoroethanol, azetidine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylamide
Uniqueness
This compound stands out due to its unique combination of functional groups and its potential for diverse applications. Its trifluoroethoxy group imparts unique chemical properties, while the azetidine ring offers structural rigidity and stability.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4/c15-14(16,17)7-21-10-5-19(6-10)13(20)18-4-9-1-2-11-12(3-9)23-8-22-11/h1-3,10H,4-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLFXRFOBOYSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC3=C(C=C2)OCO3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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